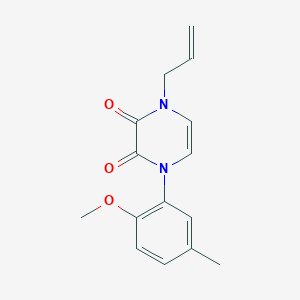

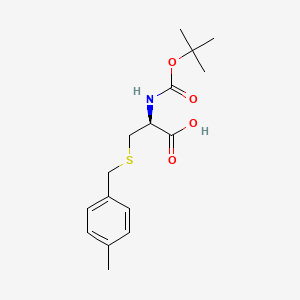

1-allyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-allyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione" is a pyrazine derivative, which is a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Pyrazine derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives, which are closely related to pyrazine derivatives, often involves the reaction of ketones with hydrazine or its derivatives. For instance, the preparation of 3,5-diaryl-1H-pyrazoles can be achieved from aryl methyl ketones through Claisen condensation with aromatic esters, followed by cyclization with hydrazine monohydrate . Similarly, 4-aryl-3(5)-(2-hydroxyphenyl)pyrazoles can be synthesized by reacting isoflavones and their thio analogues with hydrazine hydrate in hot pyridine . These methods suggest that the synthesis of "1-allyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione" could potentially involve similar condensation and cyclization reactions, starting from appropriate methyl ketones and esters, followed by the introduction of the allyl group.

Molecular Structure Analysis

The molecular structure of pyrazole and pyrazine derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR spectroscopy, mass spectrometry, and elemental analysis . X-ray crystallography can also be used to determine the structure and tautomeric forms of these compounds, as seen in the case of a 1H-pyrazole derivative that exists as tautomers and forms cyclic dimers through intermolecular hydrogen bonds . For the compound , similar analytical techniques would be employed to confirm its molecular structure and identify any possible tautomeric forms.

Chemical Reactions Analysis

Pyrazole and pyrazine derivatives can undergo various chemical reactions depending on their functional groups. The presence of hydroxyl or methoxy groups can lead to intramolecular hydrogen bonding, influencing the reactivity and tautomeric equilibrium of the compounds . Theoretical calculations, such as those performed on tautomers and conformers of related compounds, can provide insights into the chemical behavior and stability of different tautomeric forms .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure and substituents. The presence of electron-donating or electron-withdrawing groups can affect properties such as solubility, melting point, and reactivity. For example, the introduction of an allyl group could potentially increase the reactivity of the compound towards nucleophilic addition or polymerization reactions. The methoxy and methyl groups may contribute to the lipophilicity of the compound, which is an important factor in drug design and pharmacokinetic profiling.

Aplicaciones Científicas De Investigación

Synthesis and Structural Features

1-allyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione, as a pyrazolyl-phthalazine-dione derivative, can be synthesized through a one-pot multicomponent reaction, as demonstrated in the study of pyrazolyl-phthalazine-dione derivatives (PPDs). This synthesis highlights the efficiency of using ionic liquids as catalysts and has been explored for its structural features and intermolecular interactions (Simijonović et al., 2018).

Anticancer Potential

Research has shown that derivatives similar to 1-allyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione possess potential anticancer properties. For example, pyrano[2,3-f]chromene-4,8-dione derivatives have been evaluated against various human cancer cell lines, demonstrating significant anticancer activities (Hongshuang et al., 2017).

Antioxidative Activity

The antioxidative properties of pyrazolyl-phthalazine-diones have been studied, showing that certain derivatives exhibit significant radical scavenging abilities. This antioxidative potential is particularly pronounced in compounds with catechol motifs (Simijonović et al., 2018).

Electrochemical and Spectroelectrochemical Characterization

Studies on related pyrazine derivatives have explored their electrochemical and spectroelectrochemical properties. These studies are crucial for understanding the electronic structure and potential applications of these compounds in fields like electrochromic materials (Zhao et al., 2014).

Propiedades

IUPAC Name |

1-(2-methoxy-5-methylphenyl)-4-prop-2-enylpyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-4-7-16-8-9-17(15(19)14(16)18)12-10-11(2)5-6-13(12)20-3/h4-6,8-10H,1,7H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSYNFMXWTWQMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2C=CN(C(=O)C2=O)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isobutyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3000852.png)

![3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000854.png)

![1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B3000858.png)

![tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B3000860.png)

![(1-Methyltriazol-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3000865.png)

![Tert-butyl 2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3000867.png)

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/no-structure.png)

![Bicyclo[3.1.1]heptan-2-amine;hydrochloride](/img/structure/B3000870.png)

![methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B3000874.png)